molecular formula C12H17FN2O B15261509 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide CAS No. 900640-52-0

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide

Cat. No.: B15261509
CAS No.: 900640-52-0
M. Wt: 224.27 g/mol
InChI Key: QBBJWQMCMTTYFH-UHFFFAOYSA-N
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Description

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide is an organic compound that features a tert-butylamino group and a fluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide typically involves the reaction of tert-butylamine with 4-fluorophenylacetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of tert-butyl groups into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and fluorophenyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butylamino)-N-(4-chlorophenyl)acetamide
  • 2-(tert-butylamino)-N-(4-bromophenyl)acetamide
  • 2-(tert-butylamino)-N-(4-methylphenyl)acetamide

Uniqueness

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide stands out due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs .

Properties

CAS No.

900640-52-0

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C12H17FN2O/c1-12(2,3)14-8-11(16)15-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3,(H,15,16)

InChI Key

QBBJWQMCMTTYFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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